E-1-(2,4,6-trimethylphenyl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-1-(2,4,6-trimethylphenyl)ethanone oxime is an organic compound with the molecular formula C11H15NO. It is derived from ethanone, 1-(2,4,6-trimethylphenyl)-, which is also known as acetomesitylene. This compound is notable for its unique structural features, including the presence of three methyl groups on the aromatic ring and an oxime functional group. The oxime group is known for its ability to form stable complexes with various metal ions, making this compound of interest in various fields of research.
Preparation Methods
The synthesis of E-1-(2,4,6-trimethylphenyl)ethanone oxime typically involves the reaction of 1-(2,4,6-trimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps involve:
- Dissolving 1-(2,4,6-trimethylphenyl)ethanone in ethanol.
- Adding hydroxylamine hydrochloride and sodium acetate to the solution.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture and filtering the precipitated product.
- Recrystallizing the product from ethanol to obtain pure this compound.
Chemical Reactions Analysis
E-1-(2,4,6-trimethylphenyl)ethanone oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form nitriles or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the methyl groups.
Common reagents and conditions used in these reactions include:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major products formed from these reactions include amines, nitriles, nitro compounds, sulfonic acids, and halogenated derivatives.
Scientific Research Applications
E-1-(2,4,6-trimethylphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime involves its interaction with metal ions and biological targets. The oxime group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.
Comparison with Similar Compounds
E-1-(2,4,6-trimethylphenyl)ethanone oxime can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the three methyl groups on the aromatic ring, resulting in different chemical reactivity and biological activity.
Benzophenone oxime: Contains a phenyl group instead of the trimethylphenyl group, leading to differences in steric and electronic effects.
2,4,6-Trimethylbenzaldehyde oxime: Has an aldehyde group instead of a ketone group, affecting its chemical behavior and reactivity.
The uniqueness of this compound lies in the presence of the three methyl groups on the aromatic ring, which enhance its reactivity in electrophilic substitution reactions and its ability to form stable metal complexes.
Properties
IUPAC Name |
(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGQGKUFWHBFI-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.